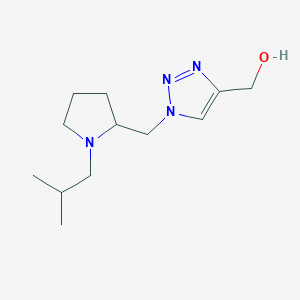
(1-((1-isobutylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1-((1-isobutylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol is a useful research compound. Its molecular formula is C12H22N4O and its molecular weight is 238.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(1-((1-isobutylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol, also known as 1-((1-isobutylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde, is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanism of action, pharmacological effects, and possible therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is C12H20N4O with a molecular weight of approximately 236.31 g/mol. It features a triazole ring and a pyrrolidine moiety, which are known to contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₀N₄O |
| Molecular Weight | 236.31 g/mol |
| CAS Number | 2098017-22-0 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through hydrogen bonding and hydrophobic interactions. The triazole ring is particularly significant for its binding affinity to proteins and nucleic acids, which is crucial for its mechanism of action in biological systems .
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics .
Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation by inhibiting cyclooxygenase (COX) enzymes. The potential anti-inflammatory activity of this compound warrants further exploration .
Cytotoxicity Against Cancer Cells : Some studies have indicated that derivatives of triazoles can exhibit cytotoxic effects on cancer cells. The specific effects of this compound on various cancer cell lines need to be characterized .
Case Studies and Research Findings
A review of related literature reveals several studies that have investigated the biological activity of triazole derivatives:
- Inhibition of COX Enzymes :
| Compound Name | Affinity (kcal/mol) to COX-2 |
|---|---|
| Celecoxib | −12.2 |
| MTB | −9.9 |
| (Target Compound) | TBD |
- Antitumor Activity :
- Toxicity Profiles :
Properties
Molecular Formula |
C12H22N4O |
|---|---|
Molecular Weight |
238.33 g/mol |
IUPAC Name |
[1-[[1-(2-methylpropyl)pyrrolidin-2-yl]methyl]triazol-4-yl]methanol |
InChI |
InChI=1S/C12H22N4O/c1-10(2)6-15-5-3-4-12(15)8-16-7-11(9-17)13-14-16/h7,10,12,17H,3-6,8-9H2,1-2H3 |
InChI Key |
UBSDAKBVDNOBMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CCCC1CN2C=C(N=N2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















